1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE
CAS No.: 39482-87-6
Cat. No.: VC2314718
Molecular Formula: C10H21F6NSi2
Molecular Weight: 325.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39482-87-6 |
|---|---|
| Molecular Formula | C10H21F6NSi2 |
| Molecular Weight | 325.44 g/mol |
| IUPAC Name | 3-[[[dimethyl(3,3,3-trifluoropropyl)silyl]amino]-dimethylsilyl]-1,1,1-trifluoropropane |
| Standard InChI | InChI=1S/C10H21F6NSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h17H,5-8H2,1-4H3 |
| Standard InChI Key | ITRFWRDOAWGZFV-UHFFFAOYSA-N |
| SMILES | C[Si](C)(CCC(F)(F)F)N[Si](C)(C)CCC(F)(F)F |
| Canonical SMILES | C[Si](C)(CCC(F)(F)F)N[Si](C)(C)CCC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane is a silicon-nitrogen compound with fluorinated alkyl substituents. It belongs to the chemical class of disilazanes, characterized by a Si-N-Si linkage with organic substituents attached to the silicon atoms.
Basic Identification Data
| Parameter | Information |
|---|---|
| CAS Registry Number | 39482-87-6 |
| Molecular Formula | C₁₀H₂₁F₆NSi₂ |
| Molecular Weight | 325.44 g/mol |
| IUPAC Name | 3-[[[dimethyl(3,3,3-trifluoropropyl)silyl]amino]-dimethylsilyl]-1,1,1-trifluoropropane |
| Common Synonyms | Bis(trifluoropropyl)tetramethyldisilazane; 1,3-Bis(3,3,3-trifluoropropyl)tetramethyldisilazane |
| European Inventory of Existing Commercial Substances (EINECS) | 254-470-9 |
The molecular structure features a nitrogen atom bridging two silicon centers, each bearing two methyl groups and a trifluoropropyl chain. This arrangement creates a molecule with both hydrophobic and lipophobic properties, making it valuable for numerous applications requiring water and oil repellency .
Physical Properties
The compound exists as a clear liquid at room temperature with distinct physical characteristics that influence its handling and application methods:
| Property | Value |
|---|---|
| Physical State (20°C) | Liquid |
| Color | Colorless to light yellow |
| Boiling Point | 76-79°C at 10 Torr; 119°C at standard pressure |
| Density | 1.11 g/cm³ |
| Refractive Index | 1.3840-1.3880 |
| Flash Point | 78°C |
| Water Solubility | Insoluble; decomposes in contact with water |
| Viscosity (kinematic) | 2 mm²/s |
| pKa (predicted) | 11.56 ± 0.70 |
These physical properties demonstrate the compound's relatively low volatility compared to similar silazanes and its characteristic incompatibility with aqueous environments . The compound's moderate viscosity makes it suitable for application in coating processes, while its flash point indicates the necessary safety precautions during handling.
Chemical Reactivity and Stability
The reactivity profile of 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane is dominated by the susceptibility of the Si-N bonds to hydrolysis and the chemical behavior of the fluorinated side chains.
Hydrolytic Sensitivity
The compound demonstrates a hydrolytic sensitivity rating of 7, indicating it reacts slowly with moisture or water . This property is crucial for applications requiring controlled reactivity in humid environments. The hydrolysis reaction typically results in the formation of silanol groups and ammonia, following the general reaction:
(R₃Si)₂NH + H₂O → 2 R₃SiOH + NH₃
Where R represents the organic substituents on silicon (methyl and trifluoropropyl groups). This reaction mechanism explains why the compound must be stored under inert gas conditions and protected from moisture .
Thermal Stability
The compound exhibits good thermal stability, which contributes to its utility in high-temperature applications such as semiconductor processing. When heated above its boiling point in the absence of water, it maintains its chemical structure without significant decomposition, making it suitable for vapor deposition processes.
Synthesis and Manufacturing
The industrial synthesis of 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane typically follows established routes for disilazane preparation, adapted to incorporate the fluorinated substituents.
Applications and Research Findings
1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane has found numerous applications across different industries owing to its unique chemical properties.
Semiconductor Manufacturing
In the semiconductor industry, the compound serves as a precursor in chemical vapor deposition (CVD) processes for creating thin silicon-based films. The fluorinated groups provide enhanced volatility and thermal stability compared to non-fluorinated analogs, making the compound valuable for precision deposition applications .
When used in semiconductor processing, the compound contributes to the formation of films with low dielectric constants, which is crucial for miniaturization in integrated circuit technologies. The silicon-nitrogen bonds in the molecule can be incorporated into the growing film or serve as reaction sites for surface modification .
Surface Coatings
One of the most significant applications of 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane is in the development of hydrophobic and oleophobic coatings:
| Application Area | Benefit |
|---|---|
| Automotive Surfaces | Water and oil repellency, easier cleaning |
| Consumer Electronics | Protection against liquid damage, reduced fingerprint adhesion |
| Optical Components | Reduced fogging, improved clarity in humid conditions |
| Textiles | Water and stain resistance with maintained breathability |
The compound's fluorinated side chains orient themselves away from the substrate, creating a low surface energy coating that repels both water and oils. This property makes treated surfaces significantly easier to clean and more resistant to environmental contaminants .
Polymer Science
In polymer science, the compound serves as a reactant for the synthesis of fluorinated polymers with enhanced properties:
-
Increased chemical resistance against acids, bases, and organic solvents
-
Improved thermal stability for high-temperature applications
-
Lower surface energy resulting in non-stick properties
-
Enhanced weathering resistance for outdoor applications
Research has shown that incorporating this disilazane into polymer structures can significantly improve their performance in extreme environments, particularly in aerospace and chemical processing industries where exposure to harsh chemicals and temperature extremes is common .
Materials Research
The compound aids in the development of advanced materials with tailored surface properties. When used as a surface modification agent, it can transform hydrophilic surfaces into hydrophobic ones without altering the bulk properties of the material .
Recent research has expanded into applications including:
-
Microfluidic device surface treatment for improved flow characteristics
-
Self-cleaning surfaces that reduce maintenance requirements
-
Anti-icing coatings for aviation and power transmission applications
-
Anti-corrosion barriers for metallic substrates
Adhesives and Sealants
The compound enhances the performance of adhesives and sealants by improving:
-
Adhesion to difficult substrates
-
Moisture resistance of the cured product
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Durability in harsh environmental conditions
-
Flexibility at temperature extremes
These improvements are particularly valuable in construction and manufacturing sectors where long-term bond stability is critical .
| Desired Concentration | Required Volume for 1 mg | Required Volume for 5 mg | Required Volume for 10 mg |
|---|---|---|---|
| 1 mM | 3.0728 mL | 15.3638 mL | 30.7276 mL |
| 5 mM | 0.6146 mL | 3.0728 mL | 6.1455 mL |
| 10 mM | 0.3073 mL | 1.5364 mL | 3.0728 mL |
Researchers are advised to select appropriate solvents based on compatibility and the specific application requirements. To increase solubility in challenging solvents, heating the mixture to 37°C followed by ultrasonic bath treatment is recommended .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | Room temperature (preferably in a cool, dark place <15°C) |
| Atmosphere | Under inert gas (argon or nitrogen) |
| Container | Sealed to prevent moisture ingress |
| Stock Solution Storage | -80°C (use within 6 months); -20°C (use within 1 month) |
To avoid product degradation, it is advised to store prepared solutions in separate packages to prevent repeated freezing and thawing cycles .
| Hazard Type | Classification |
|---|---|
| Skin Effects | Skin Irritant Category 2 (H315) |
| Eye Effects | Eye Irritant Category 2 (H319) |
| European Hazard Code | C (Corrosive) |
| Risk Statements | 34 (Causes burns) |
| Safety Statements | 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice); 36/37/39 (Wear suitable protective clothing, gloves and eye/face protection); 45 (In case of accident or if you feel unwell, seek medical advice immediately) |
These classifications indicate that the compound can cause significant irritation or damage to skin and eyes upon direct contact .
Environmental Considerations
The safety data indicates that the compound "may be hazardous to the environment," although detailed ecotoxicological data is limited. Users are advised to prevent release to the environment and dispose of waste according to local regulations for chemical waste .
| Supplier | Product Code | Package Sizes | Purity |
|---|---|---|---|
| TCI America | B3319 | 5g, 25g | >94.0% (GC) |
| Gelest | SIB1828.4 | Not specified in search results | 92% |
| GlpBio | GB52777 | Not specified in search results | Not specified |
| Aladdin Scientific | ALA-B152113-1g | 1g | ≥94% (GC) |
| Fisher Scientific | B33195G | 5g, 25g | ≥94.0% (GC) |
The compound is typically supplied in sealed containers under inert gas to maintain purity and prevent hydrolysis .
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